![molecular formula C8H5F2NOS B12864625 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core with a difluoromethyl group at the 2-position and a mercapto group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Introduction of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced difluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials requiring specific functional characteristics.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the mercapto group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-5-mercaptobenzo[d]oxazole: Similar structure but with a trifluoromethyl group.
2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole: Similar structure but with a hydroxy group instead of a mercapto group.
2-(Difluoromethyl)-5-aminobenzo[d]oxazole: Similar structure but with an amino group.
Uniqueness
2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole is unique due to the presence of both difluoromethyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C8H5F2NOS |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-5-3-4(13)1-2-6(5)12-8/h1-3,7,13H |
Clave InChI |
ZYNUOGHZTBRKLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S)N=C(O2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
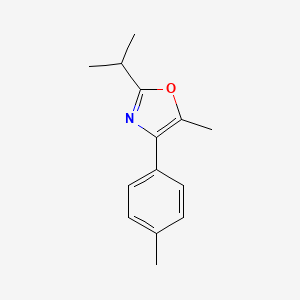
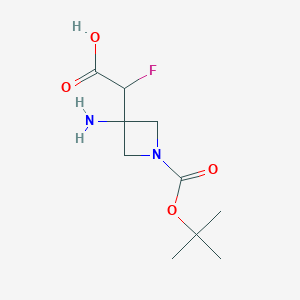

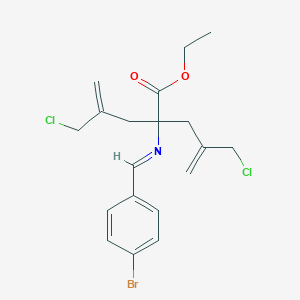

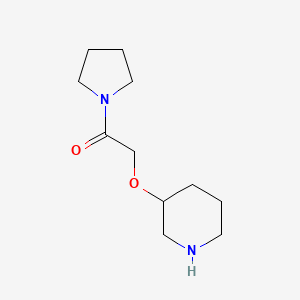
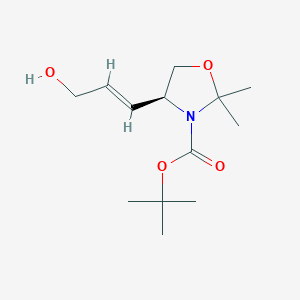


![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
